Cas no 2171635-56-4 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid)

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid 化学的及び物理的性質
名前と識別子
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- 2171635-56-4
- EN300-1473106
- 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]hex-4-ynoic acid
- 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid
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- インチ: 1S/C26H28N2O6/c1-3-4-13-22(25(30)31)28-24(29)23(33-2)14-15-27-26(32)34-16-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-23H,13-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: JOSJYCTYLLFKJQ-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCC(C(NC(C(=O)O)CC#CC)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 464.19473662g/mol
- どういたいしつりょう: 464.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 11
- 複雑さ: 765
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 114Ų
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1473106-0.05g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]hex-4-ynoic acid |
2171635-56-4 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1473106-1.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]hex-4-ynoic acid |
2171635-56-4 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1473106-10.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]hex-4-ynoic acid |
2171635-56-4 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1473106-500mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]hex-4-ynoic acid |
2171635-56-4 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1473106-2500mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]hex-4-ynoic acid |
2171635-56-4 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1473106-100mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]hex-4-ynoic acid |
2171635-56-4 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1473106-1000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]hex-4-ynoic acid |
2171635-56-4 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1473106-0.5g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]hex-4-ynoic acid |
2171635-56-4 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1473106-5000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]hex-4-ynoic acid |
2171635-56-4 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1473106-5.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]hex-4-ynoic acid |
2171635-56-4 | 5g |
$9769.0 | 2023-06-06 |
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acidに関する追加情報
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid (CAS No. 2171635-56-4): A Comprehensive Overview
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid (CAS No. 2171635-56-4) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and bioconjugation. This compound belongs to the class of unnatural amino acids, featuring a unique hex-4-ynoic acid backbone with methoxy and Fmoc-protected amino functional groups. Its molecular structure makes it particularly valuable in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics.
The growing interest in peptide drugs and bioconjugation techniques has significantly increased demand for specialized building blocks like 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid. Researchers frequently search for information about its synthesis protocol, purification methods, and application in drug discovery. The compound's alkyne functionality enables efficient click chemistry reactions, making it particularly useful for creating peptide-drug conjugates and biomaterials.
From a chemical perspective, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid demonstrates excellent stability under standard peptide coupling conditions. The Fmoc protecting group can be selectively removed under mild basic conditions, while the methoxy group provides additional stability to the molecular structure. These properties make it ideal for automated peptide synthesizers and combinatorial chemistry approaches.
The pharmaceutical industry has shown particular interest in this compound for developing targeted therapies. Its ability to incorporate both hydrophobic and hydrophilic characteristics into peptide sequences makes it valuable for improving drug bioavailability. Recent publications have explored its use in creating cell-penetrating peptides and receptor-specific ligands, addressing current challenges in drug delivery systems.
Quality control of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid typically involves HPLC analysis and mass spectrometry verification. The compound should be stored under anhydrous conditions at low temperatures to maintain stability. Manufacturers often provide certificates of analysis detailing purity levels, which are crucial for GMP-compliant pharmaceutical applications.
In the context of green chemistry initiatives, researchers are investigating more sustainable synthesis routes for Fmoc-protected amino acid derivatives. The development of catalytic methods and biocatalytic approaches for producing compounds like 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid represents an important area of current research, aligning with the pharmaceutical industry's sustainability goals.
The global market for specialty amino acids continues to expand, driven by increasing demand for peptide-based drugs and diagnostic agents. As a key building block in this sector, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid plays a significant role in modern medicinal chemistry. Its applications extend beyond therapeutics to include materials science and biomarker development, demonstrating the versatility of this chemical entity.
For researchers working with 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under standard conditions, all chemicals should be treated with respect and handled according to established laboratory safety protocols.
The future applications of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidohex-4-ynoic acid may include its incorporation into smart biomaterials and responsive drug delivery systems. With advances in precision medicine and personalized therapeutics, the demand for specialized amino acid derivatives like this compound is expected to grow significantly in the coming years.
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